4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile
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Overview
Description
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The compound “4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile” is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, leading to various biological outcomes .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .
Cellular Effects
Thiazoles have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with 5-methoxybenzothiazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include solvents like toluene or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Toluene, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biology: It can be used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)benzonitrile: Similar structure but lacks the methoxy group, which may affect its biological activity.
5-Methoxy-2-aminobenzothiazole: Contains the methoxy group but differs in the position of the thiazole ring.
4-(2-Aminothiazol-4-yl)benzonitrile: Similar but without the methoxybenzothiazole moiety.
Uniqueness
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the thiazole ring enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c1-23-13-6-7-16-14(8-13)20-18(25-16)22-17-21-15(10-24-17)12-4-2-11(9-19)3-5-12/h2-8,10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHNYXOLSFWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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